Lipophilicity vs 3,4-Dimethylphenyl Analog
The target compound's computed XLogP3-AA is 1.2, which is 0.6–0.9 log units lower than the predicted value for the nearest commercially available analog, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (estimated XLogP3 ≅ 1.8–2.1) [1][2]. This 0.6–0.9 logP reduction predicts a roughly 4- to 8‑fold increase in aqueous solubility, favoring use in aqueous biochemical assays and reducing non-specific binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide: predicted XLogP3 ≈ 1.8–2.1 (PubChem estimation) |
| Quantified Difference | ΔXLogP ≅ 0.6–0.9 log units (target more hydrophilic) |
| Conditions | Computed property; PubChem release 2021.05.07 |
Why This Matters
Lower lipophilicity translates into higher aqueous solubility and potentially lower non-specific protein binding, directly impacting assay compatibility and formulation flexibility.
- [1] PubChem. N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. Computed XLogP3-AA = 1.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24689785 View Source
- [2] PubChem. N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. Predicted XLogP3 range 1.8–2.1 (based on structural similarity). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
